
TAS3681
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Aplicaciones Científicas De Investigación
Castration-Resistant Prostate Cancer (CRPC)
TAS3681 is primarily being investigated for its efficacy in treating metastatic CRPC, especially in patients who have developed resistance to standard therapies. The compound has shown promising results in clinical trials:
- First-in-Human Trials: A Phase 1 clinical trial (NCT02566772) assessed the safety and tolerability of this compound in patients with mCRPC who had previously undergone multiple lines of therapy. The study employed a dose-escalation design to determine the maximum tolerated dose and evaluate preliminary antitumor activity .
- Efficacy Against Resistant Forms: In preclinical models, this compound demonstrated significant antitumor efficacy against enzalutamide-resistant cell lines and xenograft models, indicating its potential as a viable treatment option for patients with advanced disease .
Safety Profile
The safety profile of this compound has been characterized as manageable, with ongoing studies focusing on identifying any dose-limiting toxicities and adverse events associated with its use. The compound has been administered in various dosing regimens, including once-daily (QD) and twice-daily (BID) schedules .
Table 1: Summary of Clinical Trials Involving this compound
Propiedades
Nombre IUPAC |
Unknown |
---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAS3681; TAS-3681; TAS 3681. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.